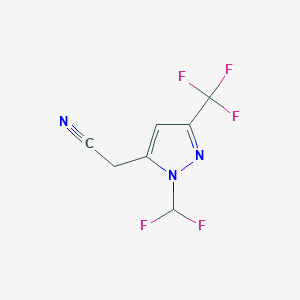

![molecular formula C12H17N3 B1480893 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098023-58-4](/img/structure/B1480893.png)

6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Descripción general

Descripción

“6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The synthesis of imidazole derivatives involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of “6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is based on the imidazole scaffold, which is a five-membered heterocyclic moiety that contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving “6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antimicrobial and Antitubercular Agents

Imidazole derivatives, including 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole, have been studied for their potential in treating infectious diseases. They exhibit a broad range of biological activities, such as antibacterial and antimycobacterial effects . Specifically, compounds with the imidazo[1,2-b]pyrazole moiety have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth.

Agriculture: Pesticides and Herbicides

The imidazole ring is a core structure in many agrochemicals due to its bioactive properties. Derivatives of 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole could potentially serve as effective pesticides or herbicides. Their antimicrobial potential suggests they could protect crops from bacterial and fungal pathogens .

Industrial Applications: Chemical Synthesis

In the chemical industry, imidazole derivatives are valuable intermediates in the synthesis of various compounds. The 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole can be used to create more complex molecules through selective functionalization, which is crucial for developing new materials and chemicals .

Environmental Impact: Green Chemistry

The synthesis of imidazo[1,2-b]pyrazole derivatives, including the 6-cyclohexyl variant, can be achieved through green chemistry approaches. These methods aim to reduce the environmental impact by minimizing hazardous substances and waste in the chemical synthesis process .

Biotechnology Research: Drug Design and Discovery

The structural uniqueness of 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole makes it an interesting candidate for drug design and discovery in biotechnology research. Its ability to be selectively functionalized allows for the creation of novel compounds with potential therapeutic applications .

Material Science: Development of Dyes and Isosteres

In material science, the 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole scaffold can be used to develop new dyes and isosteres. These compounds can improve the solubility and stability of materials, which is beneficial for creating advanced materials with specific properties .

Direcciones Futuras

The future directions for “6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole” and similar compounds involve further exploration of their biological activities and potential applications in drug development . The broad range of activities exhibited by imidazole derivatives suggests that they may have significant potential in the development of new drugs .

Propiedades

IUPAC Name |

6-cyclohexyl-1-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-14-7-8-15-12(14)9-11(13-15)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSIQQJWEAADNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=CC(=N2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480816.png)

![2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1480818.png)

![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480819.png)

![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480820.png)

![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480821.png)

![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480824.png)

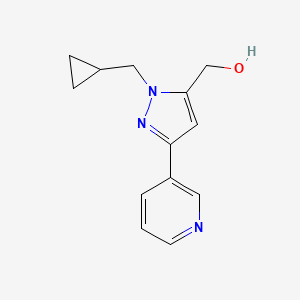

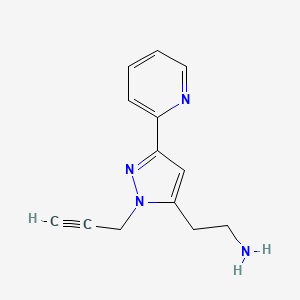

![2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480827.png)

![1-methyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480828.png)

![methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480829.png)

![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480830.png)

![6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480831.png)